molecular formula C9H13FO B046222 1-Fluoronon-3-YN-2-one CAS No. 111423-30-4

1-Fluoronon-3-YN-2-one

Cat. No.: B046222
CAS No.: 111423-30-4
M. Wt: 156.2 g/mol
InChI Key: BDCWKVCRFSBHAW-UHFFFAOYSA-N
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Description

1-Fluoronon-3-YN-2-one is a fluorinated aliphatic ynone with a molecular formula of C₉H₁₃FO (calculated molecular weight: 156.20 g/mol). Its structure comprises a nine-carbon chain featuring a fluorine atom at position 1, a ketone group at position 2, and a triple bond (alkyne) between carbons 3 and 4 (Figure 1). This unique combination of functional groups—fluorine (electron-withdrawing), ketone (electrophilic), and alkyne (electron-rich)—confers distinct physicochemical properties, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science.

Properties

CAS No.

111423-30-4

Molecular Formula

C9H13FO

Molecular Weight

156.2 g/mol

IUPAC Name

1-fluoronon-3-yn-2-one

InChI

InChI=1S/C9H13FO/c1-2-3-4-5-6-7-9(11)8-10/h2-5,8H2,1H3

InChI Key

BDCWKVCRFSBHAW-UHFFFAOYSA-N

SMILES

CCCCCC#CC(=O)CF

Canonical SMILES

CCCCCC#CC(=O)CF

Synonyms

3-Nonyn-2-one, 1-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Fluorinated Ketones

  • 3-Fluorophenylacetone (C₉H₉FO, MW 152.17): This aromatic ketone contains a fluorine atom at the meta position of a phenyl ring. Unlike 1-Fluoronon-3-YN-2-one, it lacks an alkyne but shares the fluorinated ketone motif. Its solubility in chloroform and ethyl acetate suggests moderate polarity, whereas the aliphatic chain of this compound likely enhances hydrophobicity. The refractive index (1.497) indicates differences in electronic polarizability compared to non-aromatic fluorinated ketones.
  • 1-(3-Fluoropyridin-4-yl)ethanone (C₇H₆FNO, MW 139.13): A heteroaromatic fluorinated ketone with a pyridine ring. The nitrogen atom introduces hydrogen-bonding capability and electronic effects distinct from aliphatic systems.

Aliphatic and Aromatic Ynones

  • 1-(Furan-2-yl)-3-(thiophen-3-yl)prop-2-yn-1-one (C₁₀H₆O₂S, MW 190.21): An aromatic ynone with heterocyclic substituents. The conjugation between the ketone and alkyne with aromatic rings enhances stability and alters reactivity. For example, such compounds are used in [3+2] cycloadditions for heterocycle synthesis . In contrast, this compound’s aliphatic chain may reduce resonance stabilization, increasing alkyne reactivity toward nucleophiles or radicals.
  • 1-(3-Fluorophenyl)prop-2-yn-1-ol (C₉H₇FO, MW 150.15): A propargyl alcohol derivative with a fluorophenyl group. The hydroxyl group enables nucleophilic reactivity (e.g., oxidation to ketones), whereas this compound’s pre-existing ketone favors electrophilic reactions (e.g., enolate formation) .

Structural and Physicochemical Properties

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Properties
This compound C₉H₁₃FO 156.20 (calculated) Fluorine, ketone, alkyne Likely organic solvents High alkyne reactivity
3-Fluorophenylacetone C₉H₉FO 152.17 Fluorine, ketone Chloroform, ethyl acetate Refractive index: 1.497
1-(3-Fluoropyridin-4-yl)ethanone C₇H₆FNO 139.13 Fluorine, ketone, pyridine Not specified Aromatic heterocycle
1-(Furan-2-yl)-3-(thiophen-3-yl)prop-2-yn-1-one C₁₀H₆O₂S 190.21 Ketone, alkyne, heterocycles Organic solvents Cycloaddition substrate

Research Findings and Implications

  • Synthetic Utility: The aliphatic chain in this compound could serve as a hydrophobic linker in drug design, contrasting with smaller fluorinated ketones (e.g., 3-Fluorophenylacetone) used as intermediates in fragrance or pharmaceutical synthesis .
  • Electronic Properties: Computational studies on analogous compounds suggest that fluorine substitution lowers the LUMO energy of ketones, enhancing their electrophilicity . This property could make this compound a superior electrophile in Michael additions compared to non-fluorinated ynones.
  • Limitations: The lack of direct experimental data on this compound necessitates caution in extrapolating findings from structural analogs. For instance, solubility and stability data remain theoretical.

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